![molecular formula C7H13N3O B13965097 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane CAS No. 90049-31-3](/img/structure/B13965097.png)
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-nitroso-3,8-diazabicyclo[321]octane is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes a nitroso group and a methyl group attached to the diazabicyclo[321]octane scaffold
Preparation Methods
The synthesis of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the reaction of 8-methyl-3,8-diazabicyclo[3.2.1]octane with nitrosating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or acetonitrile and is carried out at low temperatures to ensure the stability of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halides and other nucleophiles. Major products formed from these reactions include 8-methyl-3,8-diazabicyclo[3.2.1]octane derivatives with different functional groups attached to the nitrogen atoms.
Scientific Research Applications
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has shown potential as a nematicidal agent, exhibiting activity against certain nematodes. In medicine, research is ongoing to explore its potential as a therapeutic agent for various diseases. Additionally, the compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane and 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the functional groups attached to the nitrogen atoms. The presence of the nitroso group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
CAS No. |
90049-31-3 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H13N3O/c1-9-6-2-3-7(9)5-10(4-6)8-11/h6-7H,2-5H2,1H3 |
InChI Key |
MGTOEYQUEYVZEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CN(C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


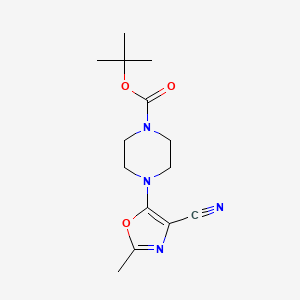
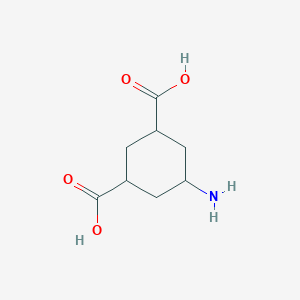
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)

![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
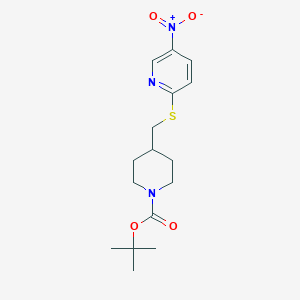
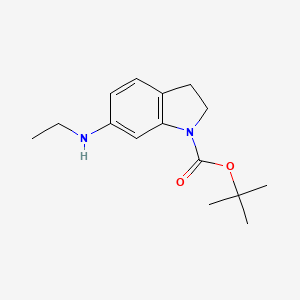
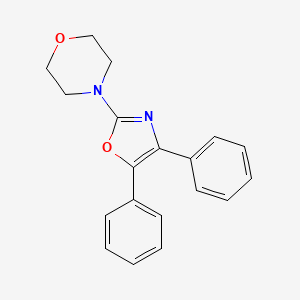
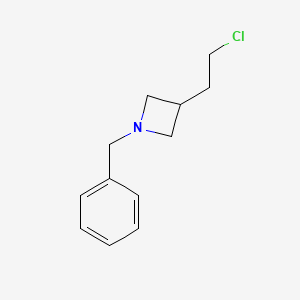
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
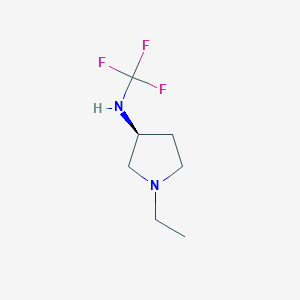

![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)

